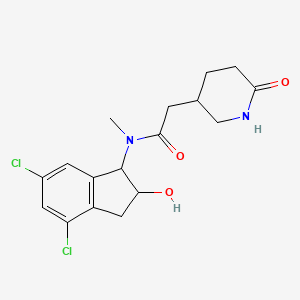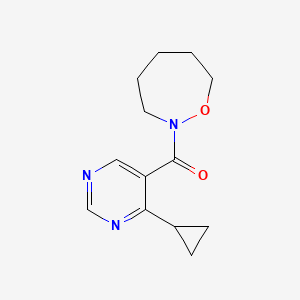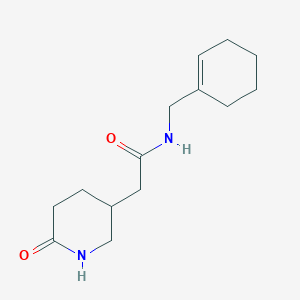![molecular formula C14H21N3O2 B6798727 2-(Cyclopentylmethoxy)-1-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)ethanone](/img/structure/B6798727.png)
2-(Cyclopentylmethoxy)-1-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylmethoxy)-1-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)ethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure features a cyclopentylmethoxy group and a tetrahydropyrazolo[4,3-b]pyridinyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethoxy)-1-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydropyrazolo[4,3-b]pyridine core, followed by the introduction of the cyclopentylmethoxy group through etherification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the etherification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylmethoxy)-1-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Cyclopentylmethoxy)-1-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethoxy)-1-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and alteration of cellular signaling cascades.
Comparison with Similar Compounds
- 2-(Cyclopentylmethoxy)-1-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-3-yl)ethanone
- 2-(Cyclopentylmethoxy)-1-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-5-yl)ethanone
Comparison: Compared to similar compounds, 2-(Cyclopentylmethoxy)-1-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)ethanone exhibits unique reactivity and biological activity due to the specific positioning of the functional groups. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(cyclopentylmethoxy)-1-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-14(10-19-9-11-4-1-2-5-11)17-7-3-6-12-13(17)8-15-16-12/h8,11H,1-7,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJRBLDHJZIXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COCC(=O)N2CCCC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798647.png)
![N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798652.png)
![(1-Cyclobutylcyclobutyl)-(5-oxa-8-azaspiro[3.5]nonan-8-yl)methanone](/img/structure/B6798653.png)
![[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-yl)methanone](/img/structure/B6798666.png)
![(8-hydroxy-4-methyl-3,4-dihydro-2H-quinolin-1-yl)-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B6798681.png)
![1-(cyclohexanecarbonyl)-N-[(1-methoxycyclohexyl)methyl]azetidine-3-carboxamide](/img/structure/B6798682.png)


![5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one](/img/structure/B6798718.png)
![4,4-dimethyl-N-[(2R,3R)-2-methyloxolan-3-yl]cyclohexene-1-carboxamide](/img/structure/B6798725.png)
![5-[2-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one](/img/structure/B6798735.png)
![(4-Cyclopropylpyrimidin-5-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone](/img/structure/B6798742.png)
![N-[[2-(methanesulfonamido)cyclohexyl]methyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798750.png)

